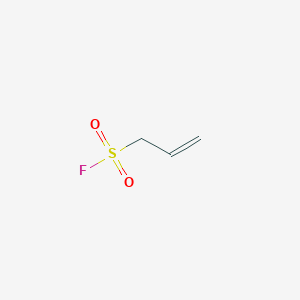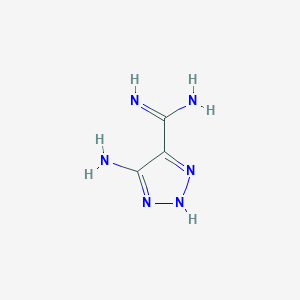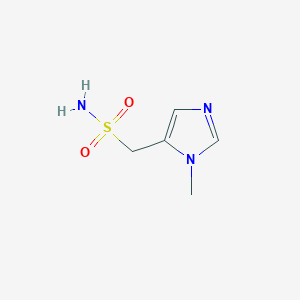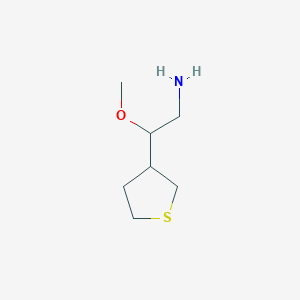![molecular formula C11H16OS B13261576 2-[2-(Thiophen-2-YL)ethyl]cyclopentan-1-OL](/img/structure/B13261576.png)
2-[2-(Thiophen-2-YL)ethyl]cyclopentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Thiophen-2-YL)ethyl]cyclopentan-1-OL is a chemical compound with the molecular formula C11H16OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiophen-2-YL)ethyl]cyclopentan-1-OL typically involves the reaction of thiophene derivatives with cyclopentanone under specific conditions. One common method includes the use of a Grignard reagent, where 2-bromoethylthiophene reacts with cyclopentanone in the presence of magnesium and anhydrous ether to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Thiophen-2-YL)ethyl]cyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the thiophene ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-[2-(Thiophen-2-YL)ethyl]cyclopentan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(Thiophen-2-YL)ethyl]cyclopentan-1-OL involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological receptors, enzymes, or ion channels, leading to various physiological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethanol: Another thiophene derivative used in the preparation of biologically active compounds.
2-Thiophenemethanol: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
2-[2-(Thiophen-2-YL)ethyl]cyclopentan-1-OL is unique due to its specific combination of the thiophene ring and cyclopentanone moiety. This structure imparts unique chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-(2-thiophen-2-ylethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H16OS/c12-11-5-1-3-9(11)6-7-10-4-2-8-13-10/h2,4,8-9,11-12H,1,3,5-7H2 |
InChI Key |
MVHIZJRIWBAMDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H,6H,7H,8H-Imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13261506.png)


![2-{[(2-Methoxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13261518.png)


![tert-Butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate](/img/structure/B13261538.png)

![2,4-Dichloro-5-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzoic acid](/img/structure/B13261555.png)


![N-[(4-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B13261570.png)
![Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13261578.png)
